molecular formula C24H21N5O5 B14117618 methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B14117618
M. Wt: 459.5 g/mol
InChI Key: VQQCTKJLNDHOSQ-UHFFFAOYSA-N
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Description

Methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:

    Condensation reactions: Combining smaller molecules to form the larger, complex structure.

    Cyclization reactions: Forming the imidazo[2,1-f]purin ring system.

    Esterification: Introducing the methyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Controlled temperature and pressure: To facilitate the desired reactions.

    Catalysts: To increase the reaction rate and selectivity.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

Methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

    Inducing cellular responses: Such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Methyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can be compared with other similar compounds, such as:

    Methyl 2-(3-methoxyphenyl)acetate: A simpler ester with fewer functional groups.

    1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin: A compound with a similar core structure but lacking the methoxyphenyl and acetate groups.

Properties

Molecular Formula

C24H21N5O5

Molecular Weight

459.5 g/mol

IUPAC Name

methyl 2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H21N5O5/c1-26-21-20(22(31)28(24(26)32)14-19(30)34-3)27-13-18(15-8-5-4-6-9-15)29(23(27)25-21)16-10-7-11-17(12-16)33-2/h4-13H,14H2,1-3H3

InChI Key

VQQCTKJLNDHOSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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